molecular formula C7H3F3INO5S B3031102 2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol CAS No. 1440535-20-5

2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol

Cat. No. B3031102
CAS RN: 1440535-20-5
M. Wt: 397.07
InChI Key: NIJPXLWMFISSAN-UHFFFAOYSA-N
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Description

“2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol” is a chemical compound with the molecular weight of 397.07 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F3INO5S/c8-7(9,10)18(16,17)3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Functionalization and Biological Activity

The synthesis and biological evaluation of phenothiazine derivatives, including compounds structurally related to 2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol, have been explored for their antimicrobial properties. New linear phenothiazine azo-dye compounds have been synthesized and tested against various microorganisms, showing some level of inhibition, indicating potential applications in antimicrobial treatments (Ayuk et al., 2018).

Supramolecular Structures

The study of 2,6-diiodo-4-nitrophenol and related compounds has revealed the formation of supramolecular structures through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. These findings have implications for the understanding of molecular interactions and the design of new materials (Garden et al., 2002).

Reactive Dye Ligands and Metal Complexes

Research on the synthesis of novel resorcinol-based trisazo reactive dye ligands and their metal complexes has been conducted, demonstrating applications in cotton dyeing. This includes the use of derivatives of 6-nitro-2-aminophenol-4-sulphonic acid, showcasing the potential for developing new dyes with enhanced properties (Abbas et al., 2022).

Probe Molecules for Hydroxyl Radicals

The transformation of benzene to phenol has been identified as a selective probe for hydroxyl radicals, offering a more accurate method for quantifying these radicals in environmental studies compared to other probe molecules. This research has implications for understanding oxidative processes in natural waters (Vione et al., 2010).

Functionalization of Phenols

The study of the functionalization of 2-phosphoryl-substituted phenols, including nitration, bromination, and sulfonation, has provided new insights into the chemical modification of phenol derivatives. This research is relevant for the development of new chemical entities with potential applications in various fields (Rogacheva et al., 2019).

Safety and Hazards

The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation . The precautionary statement P280 suggests that protective gloves/protective clothing/eye protection/face protection should be used .

properties

IUPAC Name

2-iodo-6-nitro-4-(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3INO5S/c8-7(9,10)18(16,17)3-1-4(11)6(13)5(2-3)12(14)15/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJPXLWMFISSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3INO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213940
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol

CAS RN

1440535-20-5
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-iodo-6-nitro-4-[(trifluoromethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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